4-hydrazinylbenzenesulfonamide Hydrochloride
Overview
Description
4-Hydrazinylbenzenesulfonamide Hydrochloride is a chemical compound that is used as a reference standard in the United States Pharmacopeia . It is a key starting material for synthesizing sulfonamides bearing 1,3,5-triarylpyrazoline and 4-thiazolidinone moieties as novel antimicrobial agents . It is also a potentially useful intermediate in the production of Celebrex, an anti-inflammatory drug .
Molecular Structure Analysis
The molecular formula of 4-Hydrazinylbenzenesulfonamide Hydrochloride is C6H10ClN3O2S . The molecular weight is 223.68 g/mol . The InChI code is InChI=1S/C6H9N3O2S.ClH/c7-9-5-1-3-6(4-2-5)12(8,10)11;/h1-4,9H,7H2,(H2,8,10,11);1H .Physical And Chemical Properties Analysis
4-Hydrazinylbenzenesulfonamide Hydrochloride is a white to light yellow crystal powder . It has a molecular weight of 223.68 g/mol . The compound has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 5 .Scientific Research Applications
Pharmacopeia Reference Standard
“4-Hydrazinylbenzenesulfonamide Hydrochloride” is used as a United States Pharmacopeia (USP) Reference Standard .
Synthesis of N-Arylpyrazole Derivatives
This compound is used in the synthesis of N-arylpyrazole derivatives . These derivatives are synthesized by the condensation reaction of 1,3-dicarbonyl compounds with 4-hydrazinylbenzenesulfonamide .
Cytotoxic Agents
Some derivatives of “4-Hydrazinylbenzenesulfonamide Hydrochloride”, such as the 3,4,5-trimethoxy and 4-hydroxy derivatives, have shown potential as cytotoxic agents . These agents are substances that are toxic to cells and can be used in anti-tumor studies.
Anti-Inflammatory Drug Production
“4-Hydrazinylbenzenesulfonamide Hydrochloride” is a potentially useful intermediate in the production of Celebrex , an anti-inflammatory drug . Celebrex is used to relieve pain, tenderness, swelling and stiffness caused by different types of arthritis .
Cancer Chemotherapy
The presence of the pyrazole motif in commercial drugs or drug candidates has made this heterocycle a popular synthetic target for pharmaceutical and agrochemical sciences . The N-arylpyrazole derivatives synthesized using “4-Hydrazinylbenzenesulfonamide Hydrochloride” have been widely used as therapeutic drugs towards major therapeutic targets, such as cyclooxygenase (COX), p38α MAP-kinase, σ 1 receptor (σ 1 R), cannabinoid hCB 1 and hCB 2 receptor, COX-2/sEH, estrogen receptor, or HIV-reverse transcriptase . These agents have shown potential in the treatment of inflammation, obesity, allodynia, cancer, and HIV .
Safety and Hazards
4-Hydrazinylbenzenesulfonamide Hydrochloride is harmful if swallowed and may cause an allergic skin reaction . It causes serious eye irritation and is very toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Future Directions
4-Hydrazinylbenzenesulfonamide Hydrochloride has become an important material for research in the scientific community. Its potential use as an intermediate in the production of anti-inflammatory drugs and its role as a key starting material for synthesizing novel antimicrobial agents suggest promising future directions .
Mechanism of Action
Target of Action
It’s known that sulfonamide moiety-bearing compounds often target enzymes involved in the biosynthesis of folic acid, a crucial component for dna synthesis in bacteria .
Mode of Action
It’s known that sulfonamides generally act as competitive inhibitors of dihydropteroate synthase (dhps), an enzyme involved in the folic acid biosynthesis pathway . By inhibiting this enzyme, sulfonamides prevent the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for DNA synthesis.
Biochemical Pathways
, sulfonamides typically interfere with the folic acid biosynthesis pathway in bacteria. This interference prevents the production of essential nucleotides needed for DNA replication, thereby inhibiting bacterial growth and proliferation .
Result of Action
It’s known that sulfonamides, by inhibiting the folic acid biosynthesis pathway, can prevent bacterial dna synthesis, thereby inhibiting bacterial growth and proliferation .
properties
IUPAC Name |
4-hydrazinylbenzenesulfonamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S.ClH/c7-9-5-1-3-6(4-2-5)12(8,10)11;/h1-4,9H,7H2,(H2,8,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEURONJLPUALY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)S(=O)(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70939095 | |
Record name | 4-Hydrazinylbenzene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70939095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydrazinylbenzenesulfonamide Hydrochloride | |
CAS RN |
17852-52-7, 27918-19-0 | |
Record name | 4-Hydrazinylbenzenesulfonamide hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17852-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, 4-hydrazinyl-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27918-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydrazinylbenzene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70939095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Sulfamoylpheny)hydrazine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.235 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Sulfamoylphenyl)hydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.139 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzenesulfonamide, 4-hydrazinyl-, hydrochloride (1:?) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | p-Hydrazinobenzenesulfonamide hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D634JG95C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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